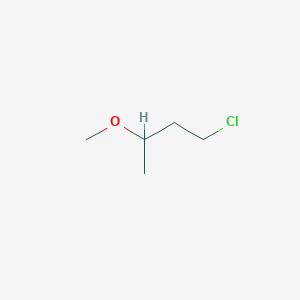![molecular formula C18H24N4OS B14135679 6-tert-butyl-3-(methylsulfanyl)-4-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)-1,2,4-triazin-5(4H)-one](/img/structure/B14135679.png)
6-tert-butyl-3-(methylsulfanyl)-4-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)-1,2,4-triazin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-tert-butyl-3-methylsulfanyl-4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1,2,4-triazin-5-one is a complex organic compound with a unique structure that includes a triazine ring, a tert-butyl group, a methylsulfanyl group, and a propan-2-ylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-3-methylsulfanyl-4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1,2,4-triazin-5-one typically involves multiple steps. One common method includes the reaction of 6-tert-butyl-3-methylsulfanyl-1,2,4-triazine-5-one with 4-propan-2-ylbenzaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
6-tert-butyl-3-methylsulfanyl-4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound .
Aplicaciones Científicas De Investigación
6-tert-butyl-3-methylsulfanyl-4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1,2,4-triazin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in areas such as antimicrobial and anticancer therapies.
Mecanismo De Acción
The mechanism by which 6-tert-butyl-3-methylsulfanyl-4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1,2,4-triazin-5-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved may vary depending on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazine derivatives with different substituents, such as:
- 6-tert-butyl-3-methylsulfanyl-4-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1,2,4-triazin-5-one
- 6-tert-butyl-3-methylsulfanyl-4-[(E)-(4-methoxyphenyl)methylideneamino]-1,2,4-triazin-5-one .
Uniqueness
What sets 6-tert-butyl-3-methylsulfanyl-4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1,2,4-triazin-5-one apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C18H24N4OS |
|---|---|
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
6-tert-butyl-3-methylsulfanyl-4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1,2,4-triazin-5-one |
InChI |
InChI=1S/C18H24N4OS/c1-12(2)14-9-7-13(8-10-14)11-19-22-16(23)15(18(3,4)5)20-21-17(22)24-6/h7-12H,1-6H3/b19-11+ |
Clave InChI |
DSERJQAOJGTKCU-YBFXNURJSA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)/C=N/N2C(=O)C(=NN=C2SC)C(C)(C)C |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C=NN2C(=O)C(=NN=C2SC)C(C)(C)C |
Solubilidad |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


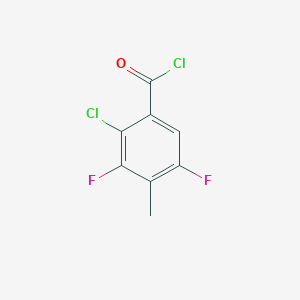
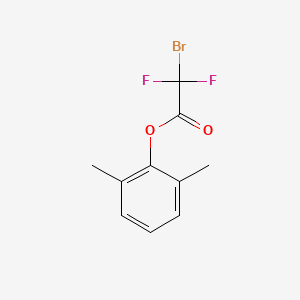
![Ethyl 7-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B14135612.png)
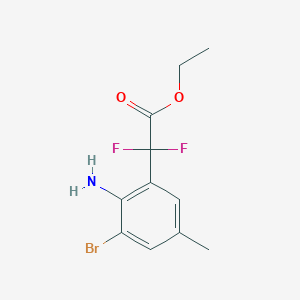
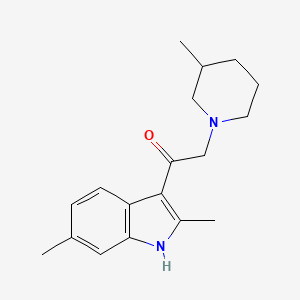
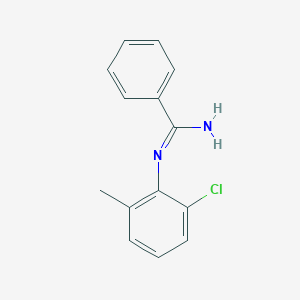
![Diethyl 5-[3,5-bis[3,5-bis(ethoxycarbonyl)phenyl]-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylate](/img/structure/B14135639.png)
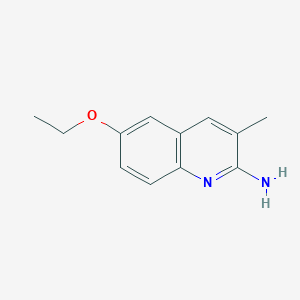
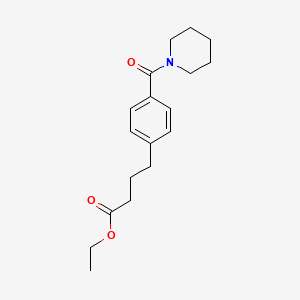
![1-[1-(2-Methylphenyl)-3-pyrrolidinyl]methanamine](/img/structure/B14135671.png)
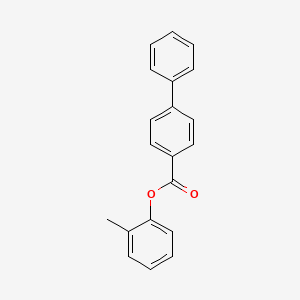
![4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B14135692.png)
![1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole](/img/structure/B14135698.png)
